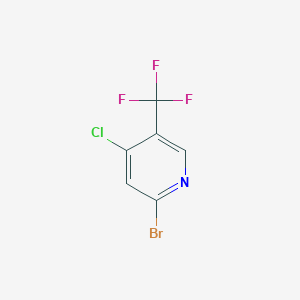

2-Bromo-4-chloro-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-bromo-4-chloro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-5-1-4(8)3(2-12-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGWVRKDUHQDQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorine/Fluorine Exchange via Trichloromethylpyridine Derivatives

Method Overview:

This approach involves starting with a pyridine derivative bearing a trichloromethyl group, which undergoes selective chlorine/fluorine exchange to introduce the trifluoromethyl group at the desired position. The process typically proceeds through the following steps:

- Synthesis of Trichloromethylpyridine:

A precursor such as 2-chloro-4-methylpyridine is chlorinated under liquid-phase conditions to form 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). - Vapor-phase Fluorination:

The intermediate 2,3,5-DCTC is subjected to vapor-phase fluorination, replacing chlorine atoms with fluorine, leading to the formation of 2,3,5-trichloromethylpyridine derivatives, which can be further modified to obtain the trifluoromethyl group.

Research Data:

This method has been extensively studied since the 1980s, with ongoing improvements to enhance yield and selectivity. It is favored for its scalability and efficiency in producing trifluoromethylated pyridines, including the target compound.

Construction of Pyridine Ring from Trifluoromethyl-Containing Building Blocks

Method Overview:

This route involves constructing the pyridine ring directly from a trifluoromethyl-substituted precursor. The key steps include:

- Preparation of Trifluoromethyl-Substituted Precursors:

Such as 4-trifluoromethyl-2-halopyridines, synthesized via nucleophilic aromatic substitution or electrophilic trifluoromethylation. - Substitution and Functionalization:

The halogenated pyridine undergoes selective substitution reactions to introduce bromine and chlorine at specific positions, resulting in the desired 2-bromo-4-chloro-5-(trifluoromethyl)pyridine.

Research Data:

This method is advantageous for its regioselectivity and ability to incorporate various functional groups efficiently. It is often used in pharmaceutical synthesis where precise substitution patterns are required.

Direct Introduction of Trifluoromethyl Group via Active Species

Method Overview:

This involves the use of trifluoromethyl-active species, such as trifluoromethyl copper, which undergoes nucleophilic substitution with halogenated pyridines:

- Preparation of Halogenated Pyridines:

Starting with 2-bromo- or 2-iodopyridines. - Substitution with Trifluoromethyl Active Species:

The trifluoromethyl copper reagent reacts with the halogenated pyridine, replacing the halogen with the trifluoromethyl group.

Research Data:

While this method offers high regioselectivity and functional group tolerance, it is less commonly employed industrially due to the need for specialized reagents.

Data Table Summarizing Preparation Methods

Notes on Industrial and Research Trends

- The chlorination-fluorination route remains the most common for large-scale production of trifluoromethylated pyridines, including 2,3,5-trichloromethylpyridine derivatives, which are then converted to the target compound.

- Patents and recent research emphasize the importance of regioselective synthesis, especially for pharmaceutical applications where purity and specific substitution patterns are critical.

- Advances in trifluoromethylation reagents and methods continue to improve the efficiency and environmental footprint of these syntheses.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 2 and 4 undergo nucleophilic substitution under specific conditions:

-

Grignard Reagent Reactions :

Reaction with Grignard reagents (e.g., butyl magnesium chloride) yields carboxylated derivatives. For example: -

Thiomethoxide Substitution :

Sodium thiomethoxide in 1,4-dioxane at reflux replaces chlorine with a methylthio group, producing 5-bromo-2-(methylthio)-4-(trifluoromethyl)pyridine in 77% yield . -

Halogen Exchange :

Treatment with NaI and acetyl chloride in acetonitrile at 40°C replaces chlorine with iodine, yielding 5-bromo-2-iodo-4-(trifluoromethyl)pyridine (40% yield) .

Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Reaction with boronic acids forms biaryl derivatives. For instance:

| Boronic Acid | Product | Yield | Conditions |

|---|---|---|---|

| Phenylboronic acid | 2-Chloro-4-(trifluoromethyl)-5-phenylpyridine | 65–75% | Pd(PPh₃)₄, K₂CO₃, 80°C |

Buchwald-Hartwig Amination

Coupling with amines under palladium catalysis introduces amino groups:

-

Reaction with 2,2-dimethylpropanamide and XantPhos Pd G3 precatalyst in dioxane at 110°C yields N-[6-chloro-4-(trifluoromethyl)-3-pyridyl]-2,2-dimethylpropanamide (15% yield) .

Oxidation and Reduction Reactions

The trifluoromethyl group influences redox behavior:

-

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the bromine atom to hydrogen, forming 4-chloro-5-(trifluoromethyl)pyridine . -

Oxidation :

Strong oxidants like KMnO₄ convert methyl groups to carboxylic acids under acidic conditions.

Mechanistic Insights

-

Substitution Pathways :

-

Coupling Mechanisms :

Palladium-mediated oxidative addition occurs preferentially at bromine due to lower bond dissociation energy compared to chlorine .

Comparative Reactivity

The compound’s reactivity differs from structurally similar derivatives:

Experimental Optimization

Scientific Research Applications

Chemical Properties and Reactivity

The presence of bromine, chlorine, and trifluoromethyl groups in this compound contributes to its distinct physicochemical properties. These attributes facilitate various chemical reactions, including:

- Substitution Reactions : The halogen atoms can be substituted by nucleophiles under specific conditions, enabling the formation of diverse derivatives.

- Oxidation and Reduction Reactions : The compound can undergo oxidation or reduction to yield different derivatives.

- Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling, leading to the formation of biaryl compounds.

Pharmaceuticals

2-Bromo-4-chloro-5-(trifluoromethyl)pyridine serves as an intermediate in the synthesis of drug candidates. Its derivatives are being investigated for various biological activities:

- Antimicrobial Activity : Studies have shown that derivatives exhibit significant antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and various fungi. The mechanism involves inhibition of key bacterial enzymes, disrupting cell viability. Minimum Inhibitory Concentrations (MICs) : Potent activity was observed at concentrations as low as 0.5 μM against MRSA, attributed to the compound's ability to inhibit bacterial fatty acid synthesis pathways.

- Anticancer Potential : The compound's derivatives have demonstrated efficacy in inhibiting cancer cell proliferation in vitro, indicating potential for development as anticancer therapeutics.

Agrochemicals

The trifluoromethylpyridine derivatives are utilized in agrochemical formulations for crop protection against pests. Their unique chemical properties enhance their effectiveness as pesticides and herbicides.

Material Science

This compound is also employed in the production of advanced materials, including polymers and coatings. Its unique structural characteristics contribute to enhanced material properties such as durability and resistance to environmental degradation.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Efficacy Study | Evaluation of antimicrobial properties | Demonstrated significant activity against MRSA with MIC values as low as 0.5 μM. |

| SAR Studies | Structure-Activity Relationship | Modifications at specific positions on the pyridine ring can enhance or diminish biological activity. Electron-withdrawing groups notably increase antibacterial potency. |

| Agrochemical Applications | Crop protection efficacy | Derivatives showed effectiveness in protecting crops from various pests, enhancing agricultural productivity. |

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-(trifluoromethyl)pyridine and its derivatives involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 2-bromo-4-chloro-5-(trifluoromethyl)pyridine with structurally related compounds, focusing on substituent positions, molecular properties, and applications:

Data Tables

Biological Activity

2-Bromo-4-chloro-5-(trifluoromethyl)pyridine is a compound with significant biological activity, particularly in the fields of agrochemicals and pharmaceuticals. Its structure, characterized by the presence of halogen atoms and a trifluoromethyl group, contributes to its unique physicochemical properties and biological effects.

The compound belongs to the class of trifluoromethylpyridines, which are known for their diverse biological activities. The fluorine atoms enhance lipophilicity and metabolic stability, making these compounds valuable in medicinal chemistry and agricultural applications.

The biological activities of this compound are largely attributed to its interaction with specific biochemical pathways:

- Target Sites : It has been shown to interact with various enzymes and receptors, influencing cellular processes such as apoptosis and cell proliferation.

- Molecular Pathways : The compound may inhibit certain kinases involved in cancer cell signaling pathways, contributing to its potential anticancer properties .

Antimicrobial Activity

Research indicates that derivatives of trifluoromethylpyridines exhibit notable antimicrobial properties. For instance, studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains:

| Compound | Concentration (mg/L) | Activity (%) |

|---|---|---|

| E1 | 100 | 57 ± 0.3 |

| E2 | 50 | 30 ± 1.3 |

| E3 | 100 | 53 ± 2.5 |

This table summarizes the antibacterial activity of selected derivatives at different concentrations, highlighting their effectiveness against pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 12 | Inhibition of growth |

| A549 (Lung) | 15 | Induction of apoptosis |

These results suggest that the compound may be a promising candidate for further development as an anticancer agent .

Case Studies

- Antimicrobial Study : A study conducted on a series of trifluoromethylpyridine amide derivatives revealed significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations ranging from 128 to 256 µg/mL .

- Anticancer Research : Another investigation focused on the synthesis and biological evaluation of related compounds showed that certain derivatives could effectively reduce tumor growth in xenograft models, indicating their potential in cancer therapy .

Q & A

Basic: What are the key synthetic routes for preparing 2-Bromo-4-chloro-5-(trifluoromethyl)pyridine, and how do reaction conditions influence regioselectivity?

Methodological Answer:

Synthesis typically involves sequential halogenation and trifluoromethylation. For example:

Pyridine Ring Functionalization: Start with a pyridine precursor (e.g., 5-(trifluoromethyl)pyridine).

Chlorination: Use reagents like POCl₃ or Cl₂ under controlled temperatures (60–100°C) to introduce chlorine at the 4-position .

Bromination: Employ N-bromosuccinimide (NBS) or Br₂ with Lewis acids (e.g., FeBr₃) for bromination at the 2-position.

Regioselectivity Factors:

- Electron-Directing Effects: The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, directing electrophilic substitution to meta/para positions.

- Catalysts: Lewis acids (e.g., FeCl₃) can stabilize intermediates, favoring specific halogenation sites .

Advanced: How does the electronic environment of this compound affect its reactivity in cross-coupling reactions compared to similar halogenated pyridines?

Methodological Answer:

The compound’s reactivity in Suzuki or Buchwald-Hartwig couplings is modulated by:

- Electron-Withdrawing Groups (EWGs): The -CF₃ group deactivates the ring, slowing oxidative addition but increasing stability of metal intermediates.

- Halogen Positioning: Bromine at the 2-position (ortho to -CF₃) is less reactive than chlorine (para) due to steric hindrance and electronic effects.

Comparative Analysis:

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify substituent positions via coupling patterns. For example, the -CF₃ group causes deshielding (δ ~120 ppm in ¹⁹F NMR) .

- Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺: ~265.9 Da).

- X-ray Crystallography: Resolve ambiguities in halogen positioning, especially if recrystallization yields high-purity crystals .

Advanced: In catalytic C-H functionalization reactions, how do bromine and chlorine substituents influence the mechanistic pathway?

Methodological Answer:

- Bromine (2-position): Acts as a directing group, facilitating C-H activation at adjacent positions. However, steric bulk may hinder metal coordination.

- Chlorine (4-position): Enhances electrophilicity of the ring, promoting oxidative addition in Pd-catalyzed reactions.

Mechanistic Study Design:

DFT Calculations: Map electron density to predict reactive sites (e.g., C3 or C6 positions) .

Isotopic Labeling: Use deuterated analogs to track hydrogen abstraction pathways.

Kinetic Studies: Compare reaction rates with mono-halogenated analogs to isolate substituent effects .

Basic: What are the common impurities formed during synthesis, and what purification methods are recommended?

Methodological Answer:

- Common Impurities:

- Dihalogenated Byproducts: e.g., 2,4-Dibromo-5-(trifluoromethyl)pyridine (from excess bromination).

- Dehalogenated Products: e.g., 4-Chloro-5-(trifluoromethyl)pyridine (from incomplete bromination).

- Purification Strategies:

Advanced: How can DFT calculations predict regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

Model Setup: Use software (e.g., Gaussian) to compute Fukui indices and electrostatic potential maps.

Key Parameters:

- Electrophilicity (ω): Higher ω values indicate preferred NAS sites.

- Nucleophilic Attack Barriers: Compare activation energies for substitution at C2 vs. C4.

Case Study: For this compound, calculations predict C4 as the most reactive site due to lower electron density (validated experimentally) .

Basic: What are the primary challenges in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

- Challenges:

- Exothermic Halogenation: Risk of thermal runaway during bromination.

- Byproduct Accumulation: Impurities increase with scale.

- Mitigation Strategies:

Advanced: How does the -CF₃ group affect stability under varying pH conditions compared to other EWGs?

Methodological Answer:

- Acidic Conditions: -CF₃ stabilizes the protonated pyridine via inductive effects, reducing hydrolysis rates.

- Basic Conditions: The -CF₃ group destabilizes the ring, increasing susceptibility to nucleophilic attack.

Comparative Stability Table:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.